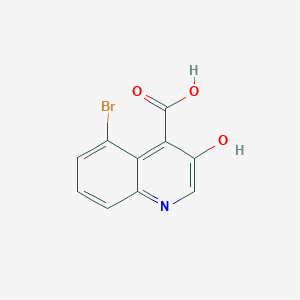

5-Bromo-3-hydroxyquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

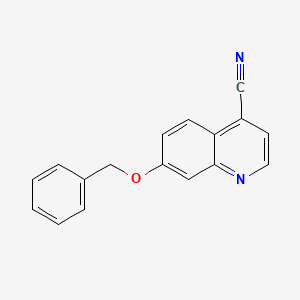

5-Bromo-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 4th position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact.

Types of Reactions:

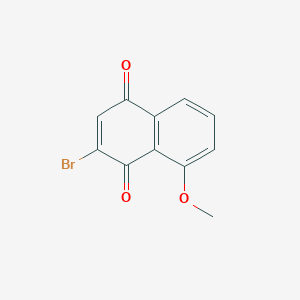

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

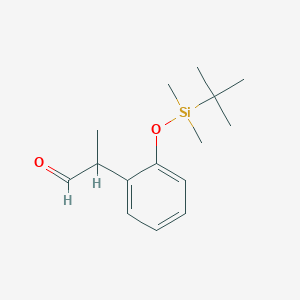

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Brom-3-Hydroxychinolin-4-carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht.

Medizin: Es dient als Leitverbindung in Wirkstoffentwicklungsprogrammen, die auf verschiedene Krankheiten abzielen.

Industrie: Es wird aufgrund seiner chromophoren Eigenschaften bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Brom-3-Hydroxychinolin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Carbonsäuregruppen ermöglichen die Bildung von Wasserstoffbrückenbindungen mit biologischen Makromolekülen, wodurch deren Funktion beeinflusst wird. Das Bromatom kann an Halogenbindungen beteiligt sein und die Interaktion mit Zielstrukturen wie Enzymen oder Rezeptoren weiter stabilisieren. Diese Interaktionen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Wirkungen führen.

Ähnliche Verbindungen:

3-Hydroxychinolin-4-carbonsäure: Fehlt das Bromatom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

5-Brom-8-Hydroxychinolin: Die Hydroxylgruppe befindet sich in der 8. Position, was ihre chemischen Eigenschaften und Anwendungen verändert.

5-Chlor-3-Hydroxychinolin-4-carbonsäure: Das Chloratom ersetzt das Brom, was zu Unterschieden in der Reaktivität und biologischen Wirkungen führt.

Einzigartigkeit: 5-Brom-3-Hydroxychinolin-4-carbonsäure ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität bei Substitutionsreaktionen und sein Potenzial zur Bildung von Halogenbindungen erhöht. Dies macht es zu einer wertvollen Verbindung bei der Synthese neuer Derivate mit verbesserten biologischen Aktivitäten.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with targets such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxyquinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Bromo-8-hydroxyquinoline: The hydroxyl group is at the 8th position, altering its chemical properties and applications.

5-Chloro-3-hydroxyquinoline-4-carboxylic acid: The chlorine atom replaces the bromine, leading to differences in reactivity and biological effects.

Uniqueness: 5-Bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming halogen bonds. This makes it a valuable compound in the synthesis of novel derivatives with enhanced biological activities.

Eigenschaften

CAS-Nummer |

1031929-54-0 |

|---|---|

Molekularformel |

C10H6BrNO3 |

Molekulargewicht |

268.06 g/mol |

IUPAC-Name |

5-bromo-3-hydroxyquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO3/c11-5-2-1-3-6-8(5)9(10(14)15)7(13)4-12-6/h1-4,13H,(H,14,15) |

InChI-Schlüssel |

OMFPBBXZOAZAAZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Br)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)

![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)

![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)